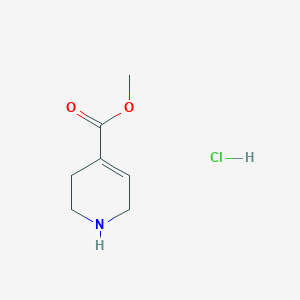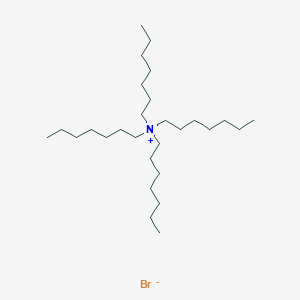
2,3-Difluorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorothiophene is a heterocyclic compound that contains both sulfur and fluorine atoms. It is an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2,3-Difluorothiophene varies depending on its application. In the pharmaceutical industry, it acts as a key intermediate in the synthesis of drugs that target specific enzymes or receptors. In the agrochemical industry, it acts as a building block for herbicides and insecticides that disrupt key metabolic pathways in plants and insects. In the materials industry, it acts as a monomer that undergoes polymerization to form conjugated polymers with unique electronic properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3-Difluorothiophene are largely dependent on its application. In the pharmaceutical industry, the drugs synthesized from 2,3-Difluorothiophene have been shown to have antiviral and anticancer activity. In the agrochemical industry, the herbicides and insecticides synthesized from 2,3-Difluorothiophene have been shown to disrupt key metabolic pathways in plants and insects, leading to their death. In the materials industry, the conjugated polymers synthesized from 2,3-Difluorothiophene have unique electronic properties that make them useful in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Difluorothiophene in lab experiments include its high yield synthesis methods and its versatility in various applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for specialized equipment and expertise to handle it safely.
Orientations Futures
For research may focus on the development of new drugs, herbicides, and insecticides, as well as the environmental impact of 2,3-Difluorothiophene.
Méthodes De Synthèse
The synthesis of 2,3-Difluorothiophene can be achieved through several methods, including the reaction of 2,3-dibromothiophene with potassium fluoride in the presence of a palladium catalyst, the reaction of 2,3-dichlorothiophene with cesium fluoride in the presence of a copper catalyst, and the reaction of 2,3-difluorobenzene with sulfur in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 2,3-Difluorothiophene with minimal side reactions.
Applications De Recherche Scientifique
2,3-Difluorothiophene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block in the synthesis of several drugs, including antiviral and anticancer agents. In the agrochemical industry, it has been used as a key intermediate in the synthesis of herbicides and insecticides. In the materials industry, it has been used as a monomer in the synthesis of conjugated polymers for organic electronics.
Propriétés
Numéro CAS |
19259-12-2 |
|---|---|
Nom du produit |
2,3-Difluorothiophene |
Formule moléculaire |
C4H2F2S |
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
2,3-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-7-4(3)6/h1-2H |
Clé InChI |
ZPPNULGEFMPRJO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1F)F |
SMILES canonique |
C1=CSC(=C1F)F |
Synonymes |
2,3-Difluorothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















